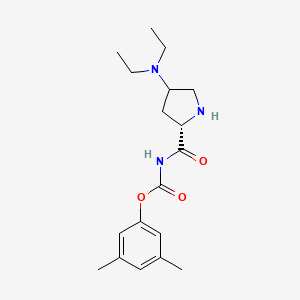

3,5-Dimethylphenyl ((2S)-4-(diethylamino)pyrrolidine-2-carbonyl)carbamate

Description

This compound features a carbamate group linked to a chiral (2S)-pyrrolidine scaffold bearing a diethylamino substituent at the 4-position and a 3,5-dimethylphenyl aromatic moiety.

Properties

Molecular Formula |

C18H27N3O3 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(3,5-dimethylphenyl) N-[(2S)-4-(diethylamino)pyrrolidine-2-carbonyl]carbamate |

InChI |

InChI=1S/C18H27N3O3/c1-5-21(6-2)14-10-16(19-11-14)17(22)20-18(23)24-15-8-12(3)7-13(4)9-15/h7-9,14,16,19H,5-6,10-11H2,1-4H3,(H,20,22,23)/t14?,16-/m0/s1 |

InChI Key |

BJZQNIXCSNZLJI-WMCAAGNKSA-N |

Isomeric SMILES |

CCN(CC)C1C[C@H](NC1)C(=O)NC(=O)OC2=CC(=CC(=C2)C)C |

Canonical SMILES |

CCN(CC)C1CC(NC1)C(=O)NC(=O)OC2=CC(=CC(=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl ((2S)-4-(diethylamino)pyrrolidine-2-carbonyl)carbamate typically involves the reaction of 3,5-dimethylphenol with a suitable carbamoyl chloride derivative. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl ((2S)-4-(diethylamino)pyrrolidine-2-carbonyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl ((2S)-4-(diethylamino)pyrrolidine-2-carbonyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues in Carbamate Derivatives

Example Compounds: 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates () .

- Substituent Effects :

- The target compound’s 3,5-dimethylphenyl group is electron-rich due to methyl substituents, contrasting with chlorophenyl groups in derivatives, which are electron-withdrawing. This difference likely enhances the target’s lipophilicity (log k) compared to chlorinated analogs, as methyl groups increase hydrophobic interactions .

- Biological Implications : Chlorine substituents in compounds may improve metabolic stability but reduce solubility, whereas the dimethylphenyl group in the target could balance solubility and membrane permeability.

Role of 3,5-Dimethylphenyl Substituents

Example Compounds : PXZ-Mes3B, DAC-Mes3B () .

- Electronic and Steric Effects :

- In PXZ-Mes3B, the 3,5-dimethylphenyl group contributes to high external quantum efficiency (EQE: 22.8%) in OLEDs by stabilizing excited states via steric protection and electron donation. A similar effect may enhance the target compound’s stability in solution or under reactive conditions .

- Comparison : While PXZ-Mes3B is an emitter, the dimethylphenyl group in the target compound may influence binding affinity in biological targets (e.g., enzymes) through π-π stacking or hydrophobic interactions.

Pyrrolidine Core Modifications

Example Compounds : Thiazolo-pyrimidine derivatives () .

- Pyrrolidine vs. Thiazolo-Pyrimidine Scaffolds: The target’s pyrrolidine ring with a diethylamino group introduces basicity and conformational flexibility, contrasting with the rigid thiazolo-pyrimidine core in . This flexibility may improve target engagement in biological systems. Synthetic Yields: Pyrrolidine derivatives often require multi-step syntheses, whereas compounds (e.g., 11a, 68% yield) are synthesized via one-pot condensation, highlighting trade-offs between complexity and efficiency .

Data Tables

Table 1. Substituent and Physicochemical Comparisons

Table 2. Functional Group Impact

| Group/Property | 3,5-Dimethylphenyl | Chlorine Substituents | Diethylamino-Pyrrolidine |

|---|---|---|---|

| Electronic Effect | Electron-donating | Electron-withdrawing | Basic, enhances solubility |

| Lipophilicity | Increases | Increases (less than methyl) | Moderate (pH-dependent) |

| Synthetic Complexity | High (chiral synthesis) | Moderate | High (multi-step functionalization) |

Research Findings and Inferences

Lipophilicity : The target’s 3,5-dimethylphenyl group likely confers higher log k values than chlorophenyl carbamates but lower than heavily halogenated analogs .

Solubility: The diethylamino group on pyrrolidine may improve aqueous solubility at physiological pH compared to non-aminated scaffolds (e.g., thiazolo-pyrimidines in ) .

Stability : Steric protection from the dimethylphenyl group could reduce oxidative degradation, akin to its role in PXZ-Mes3B .

Biological Activity

3,5-Dimethylphenyl ((2S)-4-(diethylamino)pyrrolidine-2-carbonyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and insecticidal applications. This article delves into its biological activity, exploring its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

- Molecular Formula : C20H27N3O

- Molecular Weight : 327.45 g/mol

- CAS Number : Not specifically listed but related compounds have been cataloged under similar identifiers.

The compound features a pyrrolidine ring substituted with a diethylamino group and a carbamate moiety, which are critical for its biological interactions.

The biological activity of carbamate derivatives, including this compound, is largely attributed to their ability to inhibit acetylcholinesterase (AChE). This inhibition leads to the accumulation of acetylcholine at synaptic junctions, disrupting normal neurotransmission and resulting in neurotoxic effects. The structural complementarity to AChE's active site is essential for this interaction .

Inhibition of Acetylcholinesterase

Research indicates that carbamate compounds exhibit varying degrees of AChE inhibition:

- IC50 Values : Compounds similar to this compound show IC50 values ranging from 1.60 µM to over 300 µM depending on structural modifications .

- Selectivity : Some derivatives demonstrate selectivity towards butyrylcholinesterase (BChE), which may be beneficial in therapeutic contexts where selective inhibition is desired.

Cytotoxicity and Selectivity

In vitro studies have shown that certain derivatives exhibit low cytotoxicity against normal cell lines while maintaining potent inhibitory activity against cancer cell lines:

- Cell Lines Tested : HepG2 (liver cancer) and A549 (lung cancer) cells.

- Results : Compounds showed IC50 values under 10 µM against cancer cells with selectivity indices indicating low toxicity towards normal cells .

Anticancer Activity

A study focusing on similar pyrrolidine derivatives demonstrated promising anticancer properties:

- Compound Evaluation : Derivatives were synthesized and evaluated for their ability to modulate retinoid X receptor alpha (RXRα), crucial in cancer progression.

- Findings : One compound showed an EC50 of 1.68 µM with significant anti-proliferative effects against HepG2 and A549 cells, indicating potential for further development as an anticancer agent .

Data Tables

| Compound Name | IC50 (µM) | Cell Line Tested | Notes |

|---|---|---|---|

| Carbamate A | 1.60 | BChE | Selective |

| Carbamate B | 38.98 | AChE | Strong inhibitor |

| 3,5-Dimethylphenyl Carbamate | <10 | HepG2 | Low cytotoxicity |

Q & A

Q. What strategies mitigate batch-to-batch variability in biological testing?

- Methodology : Standardize synthesis protocols (e.g., fixed catalyst ratios, reaction times) and validate purity via orthogonal methods (HPLC, NMR). Use internal reference standards (e.g., USP-grade compounds) for assay calibration. Implement statistical quality control (e.g., Shewhart charts) for critical parameters .

Contradictions & Recommendations

- Stability vs. Storage : warns of degradation during long-term storage, but pharmacopeial guidelines suggest room-temperature stability if protected from light. Recommend short-term storage (<6 months) with desiccants.

- Synthetic Yields : Substituent-dependent yields in highlight the need for iterative optimization when modifying the core structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.